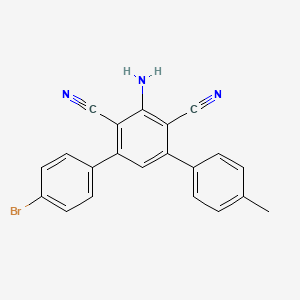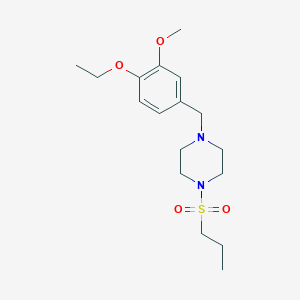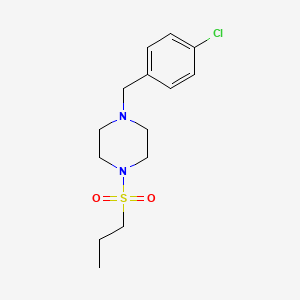
2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of amino, bromophenyl, and methylphenyl groups attached to a benzene ring with two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method might include:
Starting Materials: Benzene derivatives with appropriate substituents.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds might involve similar synthetic routes but on a larger scale with optimized conditions for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile can undergo various chemical reactions including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of cyano groups to amines.
Substitution: Halogen exchange or replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, such compounds can be used in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile
- 2-Amino-4-(4-fluorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.
Eigenschaften
CAS-Nummer |
77198-49-3 |
|---|---|
Molekularformel |
C21H14BrN3 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
2-amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C21H14BrN3/c1-13-2-4-14(5-3-13)17-10-18(15-6-8-16(22)9-7-15)20(12-24)21(25)19(17)11-23/h2-10H,25H2,1H3 |
InChI-Schlüssel |
DBOYTGXNGZOTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10882684.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10882685.png)

![2-(3-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882696.png)

![N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10882707.png)
![N-(4-{[4-(3-methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10882711.png)
![Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882713.png)
![1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10882726.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882727.png)
![1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10882738.png)
![methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882750.png)
![2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10882754.png)
